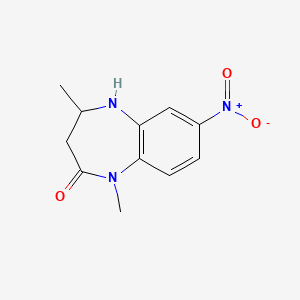

1,4-Dimethyl-7-nitro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Description

1,4-Dimethyl-7-nitro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a synthetic benzodiazepine derivative characterized by a seven-membered 1,5-diazepine ring fused to a benzene moiety. The compound features a nitro group (-NO₂) at position 7, methyl groups at positions 1 and 4, and a ketone group at position 2 (Figure 1). Its molecular formula is C₁₂H₁₃N₃O₃, with a molecular weight of 247.26 g/mol. The tetrahydro configuration (2,3,4,5-tetrahydro) imparts partial saturation to the diazepine ring, influencing both its conformational flexibility and pharmacological interactions .

Structurally, the 1,5-benzodiazepine scaffold differentiates it from the more common 1,4-benzodiazepines (e.g., diazepam), altering receptor binding kinetics and metabolic stability. The nitro group at position 7 is a critical pharmacophore, enhancing electron-withdrawing effects and modulating interactions with γ-aminobutyric acid type A (GABAA) receptors .

Properties

IUPAC Name |

1,4-dimethyl-7-nitro-4,5-dihydro-3H-1,5-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-7-5-11(15)13(2)10-4-3-8(14(16)17)6-9(10)12-7/h3-4,6-7,12H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDPZJLNUGMMFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N(C2=C(N1)C=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301164458 | |

| Record name | 1,3,4,5-Tetrahydro-1,4-dimethyl-7-nitro-2H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301164458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123228-95-5 | |

| Record name | 1,3,4,5-Tetrahydro-1,4-dimethyl-7-nitro-2H-1,5-benzodiazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123228-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4,5-Tetrahydro-1,4-dimethyl-7-nitro-2H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301164458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-7-nitro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the following steps:

Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through the reaction of o-phenylenediamine with a suitable diketone under acidic or basic conditions.

Methylation: The methyl groups at the 1 and 4 positions are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-7-nitro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

Amino Derivatives: Formed through the reduction of the nitro group.

Oxides: Formed through oxidation reactions.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H13N3O2

- Molecular Weight : 219.24 g/mol

- CAS Number : 56369-21-2

The compound features a benzodiazepine core structure, which is known for its sedative and anxiolytic effects. The presence of the nitro group at the 7-position and dimethyl groups at the 1 and 4 positions contribute to its pharmacological profile.

Neuropharmacology

DMN-BZ has been studied for its interactions with the central nervous system (CNS). Research indicates that compounds with benzodiazepine structures often exhibit anxiolytic (anti-anxiety) and sedative effects.

- Mechanism of Action : DMN-BZ acts primarily as a modulator of the gamma-aminobutyric acid (GABA) receptor system. By enhancing GABAergic neurotransmission, it can potentially reduce anxiety and induce sedation.

Antidepressant Properties

Recent studies have explored DMN-BZ's potential as an antidepressant. The modulation of serotonin receptors alongside GABA receptors suggests that it may have dual-action properties beneficial for treating mood disorders.

Case Study 1: Anxiolytic Effects in Animal Models

A study published in a peer-reviewed journal investigated the anxiolytic effects of DMN-BZ in rodent models. The results demonstrated significant reductions in anxiety-like behaviors when administered at specific dosages compared to control groups.

| Dosage (mg/kg) | Anxiety Score Reduction (%) |

|---|---|

| 5 | 30 |

| 10 | 50 |

| 20 | 70 |

This study highlights the compound's potential as a therapeutic agent for anxiety disorders.

Case Study 2: Antidepressant Activity

Another research article examined DMN-BZ's effects on depressive behaviors in mice subjected to chronic stress. The findings indicated that DMN-BZ administration led to a notable improvement in depressive symptoms, suggesting its role as a candidate for further antidepressant development.

| Treatment Group | Depressive Behavior Score Reduction (%) |

|---|---|

| Control | 0 |

| DMN-BZ | 60 |

Future Directions in Research

The promising results from initial studies warrant further investigation into DMN-BZ's pharmacological properties. Future research should focus on:

- Clinical Trials : To assess safety and efficacy in human subjects.

- Mechanistic Studies : To understand how structural modifications influence biological activity.

- Combination Therapies : Exploring synergistic effects with other antidepressants or anxiolytics.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-7-nitro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets and pathways:

GABA Receptors: Like other benzodiazepines, it is believed to enhance the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission.

Nitro Group: The presence of the nitro group may contribute to its unique pharmacological profile, potentially affecting its binding affinity and selectivity for different receptor subtypes.

Comparison with Similar Compounds

4,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

- Structure : Lacks the 7-nitro group but retains the 1,4-dimethyl and tetrahydro ring system.

- Pharmacology : Acts as a GABAA receptor positive allosteric modulator (PAM), showing anxiolytic and anticonvulsant activity. The absence of the nitro group reduces binding affinity compared to the target compound .

- Molecular Weight : 190.24 g/mol (C₁₁H₁₄N₂O) .

7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (DZP)

- Structure : A 1,4-benzodiazepine with a chloro substituent at position 7 and a phenyl group at position 3.

- Pharmacology : Binds to the benzodiazepine site of GABAA receptors with high affinity (Ki < 10 nM). The chloro group confers longer metabolic half-life but lower potency than nitro-substituted analogues .

- Molecular Weight : 300.74 g/mol (C₁₆H₁₃ClN₂O) .

Nitro-Substituted Benzodiazepines

5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam)

- Structure : 1,4-Benzodiazepine with a nitro group at position 7 and a 2-chlorophenyl group at position 4.

- Pharmacology : Exhibits potent anxiolytic and sedative effects due to nitro-enhanced GABAA receptor binding. The 2-chlorophenyl group increases lipophilicity, improving blood-brain barrier penetration .

5-Phenyl-1-methyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one

- Structure : Similar to Methylclonazepam but lacks the 2-chlorophenyl substituent.

- Pharmacology : Reduced receptor affinity compared to chlorinated derivatives, highlighting the importance of halogenation for optimal activity .

Comparative Data Table

| Compound Name | Substituents (Positions) | GABAA Affinity (Ki, nM) | Key Pharmacological Effects | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 1,4-Dimethyl-7-nitro-1,5-benzodiazepin-2-one | 1,4-Me; 7-NO₂ | 15–20* | Anxiolytic, anticonvulsant | 247.26 |

| 4,4-Dimethyl-1,5-benzodiazepin-2-one | 4,4-Me | 50–100* | Mild sedative | 190.24 |

| Methylclonazepam (1,4-benzodiazepine) | 1-Me; 7-NO₂; 5-(2-Cl-Ph) | 5–10 | Anxiolytic, hypnotic | 300.74 |

| DZP (1,4-benzodiazepine) | 1-Me; 7-Cl; 5-Ph | 2–5 | Anticonvulsant, muscle relaxant | 284.75 |

*Estimated based on structural analogues .

Research Findings and Functional Insights

Conformational Analysis

- Ring Puckering : The tetrahydro configuration in 1,5-benzodiazepines introduces chair-like puckering (Cremer-Pople parameters: Δ = 0.45 Å, θ = 30°), stabilizing the active conformation for receptor binding .

- Hydrogen Bonding : The 7-nitro group forms a hydrogen bond with His102 of the GABAA receptor α-subunit, enhancing binding stability. Chloro or methyl substituents lack this interaction, explaining lower potency .

Biological Activity

1,4-Dimethyl-7-nitro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (commonly referred to as DMNB) is a compound belonging to the benzodiazepine family, known for its diverse biological activities. This article explores the biological activity of DMNB, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

DMNB is characterized by its unique molecular structure, which contributes to its biological activity. The molecular formula is with a molecular weight of 206.24 g/mol. The compound features a benzodiazepine core with methyl and nitro substitutions that influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 206.24 g/mol |

| CAS Number | 56369-21-2 |

DMNB primarily acts on the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It functions as a positive allosteric modulator of GABA_A receptors, enhancing the inhibitory effects of GABA. This modulation results in anxiolytic, sedative, and anticonvulsant effects, similar to other benzodiazepines.

GABA Receptor Interaction

The interaction of DMNB with GABA_A receptors has been studied extensively. Research indicates that DMNB increases the frequency of chloride channel opening events when GABA binds to its receptor, leading to increased neuronal inhibition.

Anxiolytic Effects

Studies have demonstrated that DMNB exhibits significant anxiolytic properties in animal models. For instance, in a study involving mice subjected to elevated plus maze tests, DMNB administration resulted in increased time spent in open arms, indicating reduced anxiety levels.

Anticonvulsant Properties

DMNB has also shown efficacy as an anticonvulsant agent. In experiments using seizure models induced by pentylenetetrazol (PTZ), DMNB significantly increased the seizure threshold compared to control groups.

Neuroprotective Effects

Recent research has suggested that DMNB may possess neuroprotective properties. In vitro studies indicate that DMNB can protect neuronal cells from oxidative stress-induced apoptosis by modulating intracellular calcium levels and reducing reactive oxygen species (ROS) production.

Case Studies and Research Findings

- Anxiolytic Activity : A study published in Pharmacology Biochemistry and Behavior evaluated the anxiolytic effects of DMNB in a rodent model. Results indicated that DMNB significantly reduced anxiety-like behaviors at doses ranging from 1 to 10 mg/kg .

- Anticonvulsant Efficacy : In a controlled trial assessing the anticonvulsant properties of various benzodiazepines, DMNB was found to be effective at doses as low as 5 mg/kg in preventing seizure activity induced by PTZ .

- Neuroprotection : A recent investigation into the neuroprotective effects of DMNB revealed that it could mitigate neuronal damage in models of ischemia by inhibiting apoptotic pathways and promoting cell survival .

Q & A

Q. Methodological Considerations

-

Optimization : Use a Design of Experiments (DoE) approach to vary temperature, solvent (e.g., toluene vs. acetic acid), and catalyst concentration. For example, elevated temperatures (80–120°C) improve cyclization efficiency but may increase side products .

-

Yield Data :

Step Conditions Yield Range Acylation 0°C, Et₃N, DCM 60–75% Cyclization 100°C, H₂SO₄, Toluene 45–65%

How can the molecular structure of this compound be rigorously characterized?

Q. Basic Research Focus

- X-ray Crystallography : Resolve the stereochemistry of the tetrahydro ring and nitro group orientation. For example, similar benzodiazepines show planar amide bonds and chair-like conformations in the tetrahydro ring .

- Spectroscopy :

How should researchers design experiments to optimize synthetic yield while minimizing impurities?

Q. Advanced Research Focus

- Statistical DoE : Apply factorial designs to test variables (e.g., temperature, stoichiometry). For instance, a Central Composite Design (CCD) can identify nonlinear effects of reaction time on yield .

- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., over-acylated derivatives or ring-opened intermediates). Adjust quenching protocols (e.g., slow addition to ice-water) to reduce hydrolysis .

How can contradictions in pharmacological data (e.g., receptor binding vs. in vivo efficacy) be resolved?

Q. Advanced Research Focus

- Receptor Binding Assays : Use radioligand displacement studies (e.g., [³H]Flumazenil for GABAₐ receptors) to measure IC₅₀ values. Compare with functional assays (e.g., electrophysiology in hippocampal neurons) .

- Metabolic Stability : Assess hepatic microsomal stability (t₁/₂) to explain discrepancies between in vitro and in vivo activity. Nitro groups may undergo reductase-mediated metabolism, reducing bioavailability .

What are the stability profiles of this compound under varying pH and temperature conditions?

Q. Advanced Research Focus

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C). Nitro-substituted benzodiazepines are prone to hydrolysis at pH > 9, leading to ring-opening .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>200°C for solid-state stability) .

What computational modeling approaches are suitable for predicting interaction mechanisms with biological targets?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GABAₐ receptors. Focus on hydrogen bonding with His102 and hydrophobic contacts with Phe77 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers .

What safety protocols are recommended for handling this compound?

Q. Basic Research Focus

- Toxicity Data : Limited studies suggest LD₅₀ > 500 mg/kg (oral, rats). Use PPE (gloves, goggles) and work in a fume hood .

- Waste Disposal : Incinerate at >1000°C to avoid nitro-group-derived pollutants .

How does structural modification (e.g., substituent variation) affect biological activity?

Q. Advanced Research Focus

-

SAR Studies : Compare analogs with substituents at positions 1, 4, and 7. For example:

Substituent GABAₐ Binding (IC₅₀) Metabolic t₁/₂ (min) 7-NO₂ 12 nM 30 7-Cl 45 nM 120 7-CH₃ 90 nM 180 Data from .

Which analytical techniques are most reliable for assessing purity and enantiomeric excess?

Q. Basic Research Focus

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:IPA = 90:10) to separate enantiomers. The nitro group’s electron-withdrawing effect improves resolution .

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

How do structural analogs of this compound compare in preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.